molecular formula C8H6N2O B12367197 4aH-1,5-naphthyridin-2-one

4aH-1,5-naphthyridin-2-one

Cat. No.: B12367197
M. Wt: 146.15 g/mol
InChI Key: OPMIRLASIYXUPL-UHFFFAOYSA-N
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Description

4aH-1,5-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused ring system with nitrogen atoms at positions 1 and 5, making it an interesting scaffold for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4aH-1,5-naphthyridin-2-one can be achieved through several methods. One common approach involves the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Another method includes the condensation reaction of appropriate precursors at elevated temperatures, leading to the formation of the desired naphthyridine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4aH-1,5-naphthyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4aH-1,5-naphthyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4aH-1,5-naphthyridin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4aH-1,5-naphthyridin-2-one is unique due to its specific nitrogen atom arrangement, which influences its reactivity and interaction with biological targets. This distinct structure makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

4aH-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H6N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-6H

InChI Key

OPMIRLASIYXUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C=CC2N=C1

Origin of Product

United States

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